2-[N-(4-fluorophenyl)-4-methoxybenzenesulfonamido]-N-(2-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-[N-(4-fluorophenyl)-4-methoxybenzenesulfonamido]-N-(2-methyl-3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxybenzenesulfonamido group, and a nitrophenyl group. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-fluorophenyl)-4-methoxybenzenesulfonamido]-N-(2-methyl-3-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with 4-methoxybenzenesulfonyl chloride to form N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 2-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-fluorophenyl)-4-methoxybenzenesulfonamido]-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[N-(4-fluorophenyl)-4-methoxybenzenesulfonamido]-N-(2-methyl-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(4-fluorophenyl)-4-methoxybenzenesulfonamido]-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 2-{[(4-chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
Uniqueness
2-[N-(4-fluorophenyl)-4-methoxybenzenesulfonamido]-N-(2-methyl-3-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O6S/c1-15-20(4-3-5-21(15)26(28)29)24-22(27)14-25(17-8-6-16(23)7-9-17)33(30,31)19-12-10-18(32-2)11-13-19/h3-13H,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFVYSGPKNRPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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